molecular formula C10H8F2O B1324715 Cyclopropyl 3,4-difluorophenyl ketone CAS No. 898790-32-4

Cyclopropyl 3,4-difluorophenyl ketone

Cat. No. B1324715
CAS RN: 898790-32-4
M. Wt: 182.17 g/mol
InChI Key: ONVXAUXWUIDYPG-UHFFFAOYSA-N
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Description

Cyclopropyl 3,4-difluorophenyl ketone is a chemical compound with the CAS Number: 898790-32-4 . It has a molecular weight of 182.17 and its IUPAC name is cyclopropyl (3,4-difluorophenyl)methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F2O/c11-8-4-3-7 (5-9 (8)12)10 (13)6-1-2-6/h3-6H,1-2H2 . The InChI key is ONVXAUXWUIDYPG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a colorless oil . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthetic Precursors for Heterocycles and Functionalized Molecules

Cyclopropyl ketones, including cyclopropyl 3,4-difluorophenyl ketone analogs, have been utilized as synthetic precursors in the regiospecific synthesis of heterocyclic compounds such as dihydropyrroles and pyrroles. These compounds are prepared through cyclopropanation reactions of alkenes by diazo compounds or in situ-generated phenyliodonium ylides, catalyzed by Rh(II) carboxylates. The resulting doubly activated cyclopropanes serve as key intermediates for further chemical transformations (Wurz & Charette, 2005).

Photocatalytic Cycloadditions

In another study, aryl cyclopropyl ketones were subjected to a formal [3+2] reaction with olefins under visible light photocatalysis, leading to the formation of highly substituted cyclopentane ring systems. This process initiates with the one-electron reduction of the ketone to a radical anion, using a photocatalytic system that includes Ru(bpy)3(2+), La(OTf)3, and TMEDA (Lu, Shen, & Yoon, 2011).

Kinetic Resolution and Cycloaddition Reactions

Furthermore, kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones through gold(I)-catalyzed asymmetric [4+3]cycloaddition with nitrones has been reported. This approach efficiently yields optically active cyclopropyl ketones, demonstrating the scope and potential applications of cyclopropyl ketones in asymmetric synthesis and the construction of complex molecular architectures (Zhang & Zhang, 2012).

Nickel-Catalyzed Cycloadditions

The formation of nickeladihydropyran by oxidative addition of cyclopropyl phenyl ketone to Ni(PCy3) has been identified as a key step in nickel-catalyzed cycloaddition reactions. This intermediate facilitates the synthesis of cyclopentane compounds with carbonyl substituents, showcasing the utility of cyclopropyl ketones in metal-catalyzed cycloadditions (Ogoshi, Nagata, & Kurosawa, 2006).

Chiral Cyclopropenyl Ketones

Chiral cyclopropenyl ketones, closely related to cyclopropyl ketones, have been explored for their reactivity as dienophiles in Diels-Alder reactions. These studies highlight the potential of cyclopropyl ketones and their derivatives in facilitating the synthesis of complex, densely functionalized organic molecules with high reactivity and selectivity (Fisher, Smith, & Fox, 2013).

properties

IUPAC Name

cyclopropyl-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVXAUXWUIDYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642509
Record name Cyclopropyl(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898790-32-4
Record name Cyclopropyl(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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